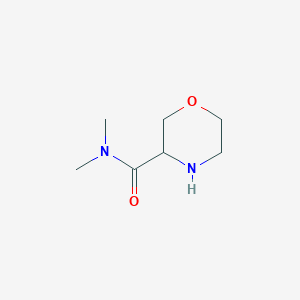

N,N-dimethylmorpholine-3-carboxamide

Description

Contextualization within Morpholine (B109124) Chemistry and Carboxamide Derivatives

The chemical nature of N,N-dimethylmorpholine-3-carboxamide is defined by its two core components: the morpholine ring and the N,N-dimethylcarboxamide group.

Morpholine Chemistry: Morpholine, or 1,4-oxazinane, is a six-membered heterocycle containing both an amine and an ether functional group. osi.lvresearchgate.net This dual functionality imparts a unique set of properties, including a well-balanced hydrophilic-lipophilic profile and a reduced basicity compared to similar secondary amines. nih.gov These characteristics have made the morpholine scaffold a frequent component in a wide range of bioactive compounds and approved pharmaceuticals. nih.govacs.org Its flexible, chair-like conformation can also be crucial for molecular recognition and interaction with biological targets. nih.gov

Carboxamide Derivatives: The carboxamide functional group is one of the most prevalent linkages in medicinal chemistry and biochemistry, most notably forming the peptide bonds that constitute proteins. Carboxamide derivatives are known to participate in hydrogen bonding, which is critical for molecular interactions with biological receptors and enzymes. nih.gov The synthesis and evaluation of various carboxamide-containing molecules, such as quinoline-carboxamides and coumarin-3-carboxamides, are active areas of research for developing new therapeutic agents. nih.govresearchgate.net

This compound thus represents a molecule that merges the advantageous properties of the morpholine scaffold with the synthetically versatile and biologically significant carboxamide group.

Historical Development and Significance of Related Morpholine Structures in Organic Synthesis

The history of morpholine chemistry dates back to the late 19th century. While the specific discovery timeline for this compound is not extensively documented, the evolution of its parent structure, morpholine, is well-established.

The synthesis and study of morpholines have been a subject of continuous interest due to their biological and pharmacological importance. nih.gov Over the decades, numerous synthetic methodologies have been developed to access the morpholine core. Early and still common methods often start from 1,2-amino alcohols. researchgate.netthieme-connect.com More recent advances have introduced sophisticated techniques, including transition metal-catalyzed reactions, stereoselective syntheses, and photocatalytic methods, allowing for the creation of a diverse library of substituted morpholines. osi.lvresearchgate.net

The significance of morpholine structures in organic synthesis is underscored by their incorporation into a variety of important molecules. They serve not only as key components of drugs but also as chiral auxiliaries in asymmetric synthesis. thieme-connect.com The development of drugs such as the antidepressant reboxetine (B1679249) and the antiemetic aprepitant (B1667566) highlights the successful application of the morpholine scaffold in medicinal chemistry, demonstrating its value in creating compounds with favorable pharmacokinetic profiles for treating central nervous system disorders. nih.govacs.org The historical progression of synthetic methods has made complex morpholine derivatives, including carboxamides, readily accessible for drug discovery projects. nih.gov

Current Research Trajectories and Academic Significance of this compound

In current chemical research, this compound is primarily positioned as a research chemical and a versatile molecular building block. biosynth.combldpharm.com Its academic significance stems from its potential use in the synthesis of novel, more complex molecules for various applications, particularly in medicinal chemistry.

While detailed research findings focusing specifically on this compound are not abundant in peer-reviewed literature, the research trajectories of the broader class of morpholine carboxamides provide significant context. For instance, patents have been filed for morpholine carboxamide derivatives as antagonists for prokineticin receptors, indicating active investigation into this class of compounds for therapeutic purposes. google.com

Furthermore, related research on other complex molecules underscores the value of the substituted morpholine motif. In one study, a bridged bicyclic morpholine, a structurally related analogue, was identified as a key component for potent inhibition of the enzyme cholesterol 24-hydroxylase (CH24H). bioworld.com The unique three-dimensional shape of the morpholine derivative was found to be crucial for fitting into a specific hydrophobic pocket of the enzyme. bioworld.com Such findings highlight the strategic importance of incorporating substituted morpholine scaffolds, like this compound, in modern drug design to achieve high potency and selectivity. The availability of this compound as a ready-to-use synthetic intermediate facilitates such exploratory research. balmxy.combiosynth.com

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₁₄N₂O₂ | 158.20 | 1101987-05-6 |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |

| Reboxetine | C₁₉H₂₃NO₃ | 313.40 | 98769-81-4 |

| Aprepitant | C₂₃H₂₁F₇N₄O₃ | 534.43 | 170729-80-3 |

| Cholesterol | C₂₇H₄₆O | 386.65 | 57-88-5 |

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N,N-dimethylmorpholine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-11-4-3-8-6/h6,8H,3-5H2,1-2H3 |

InChI Key |

XLWHSKYTKDHWMS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1COCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethylmorpholine 3 Carboxamide

Strategies for the Stereoselective Synthesis of N,N-Dimethylmorpholine-3-carboxamide and its Enantiomers

Achieving high enantiopurity in the final compound hinges on establishing the stereocenter at the C3 position of the morpholine (B109124) ring. This is accomplished through several advanced synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective reactions.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. In the context of morpholine synthesis, an auxiliary can be attached to a precursor to control the diastereoselectivity of the ring-forming cyclization step. For instance, a chiral entity, such as one derived from pyroglutamic acid or pseudoephenamine, can be used to create diastereomeric intermediates that react in a highly predictable facial manner. elsevierpure.com Although specific examples for this compound are not prevalent, the principle involves using an acyclic precursor, such as a derivative of an amino alcohol, attached to the auxiliary. After the stereoselective cyclization to form the morpholine ring, the auxiliary is cleaved, yielding the enantiomerically enriched morpholine core. The Ellman's chiral auxiliary, for example, is known to impart strong stereocontrol in reactions involving related nitrogen-containing heterocycles. acs.org

Asymmetric catalysis offers a more atom-economical approach to generating chiral molecules by using a small amount of a chiral catalyst to produce a large quantity of enantiomerically enriched product.

A highly effective method for producing 3-substituted morpholines involves a one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.org This process starts with an aminoalkyne substrate which first undergoes a titanium-catalyzed hydroamination to form a cyclic imine intermediate. This imine is then reduced in the same pot via ruthenium-catalyzed ATH using a well-defined Noyori-Ikariya catalyst, such as Ru-[(S,S)-Ts-DPEN], to yield the 3-substituted morpholine with high enantiomeric excess (>95% ee). organic-chemistry.org Mechanistic studies suggest that hydrogen bonding between the substrate's oxygen atom and the catalyst's ligand is critical for achieving high stereoselectivity. organic-chemistry.org

Another prominent strategy is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org In this approach, an unsaturated morpholine ring is hydrogenated using a chiral transition-metal complex, often a rhodium catalyst bearing a bisphosphine ligand with a large bite angle (e.g., SKP-Rh). nih.govrsc.org This method can produce a variety of substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. nih.govrsc.orgrsc.org These catalytic methods represent a powerful "after cyclization" strategy to install the desired stereocenter. nih.govrsc.org

Table 1: Comparison of Asymmetric Catalytic Strategies for Morpholine Synthesis

| Strategy | Catalyst System | Precursor | Key Features | Reported Enantiomeric Excess (ee) |

| Tandem Hydroamination/ATH | Ti (hydroamination) & Ru-[(S,S)-Ts-DPEN] (ATH) | Aminoalkyne | One-pot reaction; tolerant of various functional groups. organic-chemistry.org | >95% organic-chemistry.org |

| Asymmetric Hydrogenation | SKP-Rh complex | Dehydromorpholine | High yields; applicable to gram-scale synthesis. nih.govrsc.org | Up to 99% nih.govrsc.org |

While the primary strategies focus on creating the chiral morpholine ring first, it is conceptually possible to use an enantioselective amidation reaction to form the final product. One such approach would be the kinetic resolution of a racemic mixture of morpholine-3-carboxylic acid. In this scenario, a chiral coupling reagent or a catalyst system would preferentially catalyze the amidation of one enantiomer of the carboxylic acid with dimethylamine (B145610), leaving the unreacted enantiomer behind.

Emerging techniques in C-H activation also present future possibilities. For example, a hybrid catalytic system involving an achiral cobalt(III) complex and a chiral carboxylic acid has been shown to perform asymmetric C(sp³)-H amidation on other scaffolds. nih.gov Applying such a methodology could, in theory, create the chiral β-amino carbonyl building block in an enantioselective manner from a simpler precursor. nih.gov

Precursor Synthesis and Building Block Transformations

The construction of this compound relies on the availability of key precursors, namely a suitably functionalized morpholine-3-carboxylic acid and the appropriate amidation reagents.

Morpholine-3-carboxylic acid is the direct precursor needed for the final amidation step. chemimpex.com A robust and stereoselective method for its synthesis utilizes a polymer-supported approach starting from readily available chiral amino acids, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH. nih.govresearchgate.net

The synthesis proceeds through the following key steps:

Immobilization: The protected amino acid is first attached to a solid support (resin).

N-Alkylation and Cyclization: The immobilized amino acid undergoes N-alkylation followed by intramolecular cyclization.

Cleavage and Reduction: The intermediate is cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail concurrently reduces the initially formed dihydro-2H-1,4-oxazine ring to the desired morpholine ring. nih.govresearchgate.net This reduction step stereoselectively creates the new chiral center at the C3 position. researchgate.net

This solid-phase synthesis technique is advantageous as it allows for easy purification of intermediates and can be adapted for diversity-oriented synthesis. researchgate.net

The final step in the synthesis is the formation of the amide bond between the carboxylic acid group of morpholine-3-carboxylic acid and dimethylamine. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov A wide variety of coupling reagents have been developed to facilitate this reaction by activating the carboxylic acid. nih.govpeptide.com

The reaction typically involves combining morpholine-3-carboxylic acid with dimethylamine (or its hydrochloride salt in the presence of a base) and a coupling reagent in a suitable solvent like DMF or dichloromethane. rsc.org The choice of reagent can influence reaction time, yield, and suppression of side reactions like racemization.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent(s) | Full Name | Mechanism | Notes |

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC activates the carboxylate to form an O-acylisourea intermediate, which is converted to an HOBt-ester that reacts with the amine. peptide.com | A classic, cost-effective method. The HOBt additive minimizes racemization. nih.govpeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive O-acylisouronium species that readily couples with amines. peptide.comyoutube.com | Known for being very fast and efficient with low rates of epimerization. peptide.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Forms an activated benzotriazolyl ester from the carboxylic acid. | A powerful reagent, though phosphorus-based byproducts must be removed. |

| PPh₃ / I₂ | Triphenylphosphine / Iodine | Forms an acyloxyphosphonium salt intermediate that reacts with the amine. | The sequence of reagent addition is critical to avoid the formation of acid anhydride (B1165640) side products. rsc.org |

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

The this compound scaffold offers a versatile platform for the synthesis of a diverse array of chemical entities. The presence of the carboxamide and the morpholine ring allows for a range of chemical modifications.

Modifications at the Carboxamide Functionality

The tertiary carboxamide group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amines, and ketones.

Hydrolysis to Carboxylic Acid: The hydrolysis of tertiary amides, such as this compound, to the corresponding carboxylic acid, morpholine-3-carboxylic acid, typically requires vigorous conditions. This transformation is generally achieved by heating in the presence of strong mineral acids or concentrated alkali hydroxides. 001chemical.com A milder approach for the alkaline hydrolysis of secondary and tertiary amides has been developed using sodium hydroxide (B78521) in a non-aqueous medium like methanol/dichloromethane or methanol/dioxane. 001chemical.comgoogle.com This method has shown that the rate of hydrolysis increases with the lipophilicity of the amide, suggesting it could be an effective alternative for substrates like this compound. google.com

Reduction to Amine: The reduction of the carboxamide to an amine, which would yield 3-(aminomethyl)morpholine derivatives, is a common transformation. Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of an iminium ion intermediate.

Addition of Organometallic Reagents to form Ketones: The reaction of tertiary amides with organometallic reagents, such as Grignard reagents or organolithium compounds, can provide access to ketones. googleapis.com The N,N-dimethylamide moiety can act as a stable precursor to a ketone, where the initial addition of the organometallic reagent forms a tetrahedral intermediate. This intermediate is stable until acidic workup, which then furnishes the ketone. The reaction of Grignard reagents with nitriles, which can be conceptually related to the reactivity of the carbonyl group in an amide, also leads to the formation of ketones after hydrolysis. asianpubs.org

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | Strong acid or base, heat | Morpholine-3-carboxylic acid | Amide to Carboxylic Acid |

| This compound | 1. LiAlH₄, 2. H₂O | 3-(Aminomethyl)-N,N-dimethylmorpholine | Amide to Amine |

| This compound | 1. R-MgX, 2. H₃O⁺ | 3-Acylmorpholine | Amide to Ketone |

Regioselective and Stereospecific Transformations of the Morpholine Ring

The morpholine ring itself can be a target for modification, allowing for the introduction of substituents in a controlled manner.

Regioselective C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for the regioselective functionalization of heterocyclic systems. nih.govacs.org While specific examples for this compound are not prevalent in the literature, the nitrogen atom of the morpholine ring can potentially direct ortho-lithiation, enabling the introduction of substituents at the C2 or C6 positions. The development of regioselective C-H functionalization of the six-membered ring in 6,5-fused heterocyclic systems highlights the potential for such strategies to be applied to morpholine derivatives. nih.gov

Stereospecific Synthesis and Derivatization: The stereochemistry of the morpholine ring is a crucial aspect of its synthetic utility. The ring predominantly exists in a chair conformation. researchgate.net The synthesis of stereochemically defined morpholine-3-carboxylic acid derivatives has been achieved through polymer-supported methods starting from chiral amino acids like serine and threonine. These methods allow for the creation of morpholines with specific configurations at the newly formed stereocenters. Enantioselective syntheses of substituted morpholines have also been developed through the SN2-type ring-opening of activated aziridines with haloalcohols, yielding products with high enantiomeric purity. These synthetic strategies provide access to a wide array of enantiopure cis-3,5-disubstituted morpholines.

| Starting Material | Key Reaction | Product | Stereochemical Outcome | Reference |

| Immobilized Fmoc-Ser(tBu)-OH | TFA-mediated cleavage with triethylsilane | Morpholine-3-carboxylic acid derivatives | Stereoselective formation of a new stereocenter | |

| Activated aziridines and haloalcohols | SN2-type ring opening and intramolecular cyclization | Substituted nonracemic morpholines | High enantioselectivity | |

| Aminoalkyne substrates | Tandem hydroamination and asymmetric transfer hydrogenation | 3-Substituted morpholines | High enantiomeric excess |

Diversification through N-Alkylation and Acylation Reactions on Related Morpholine Amides

The nitrogen atom of the morpholine ring in related amide structures is a nucleophilic center that can readily undergo alkylation and acylation reactions, providing a straightforward method for diversification.

N-Alkylation: The N-alkylation of secondary amines, including morpholine, is a well-established reaction. It can be achieved using various alkylating agents such as alkyl halides or through reductive amination. The N-alkylation of morpholine with alcohols has been studied using catalysts like CuO–NiO/γ–Al₂O₃. For tertiary amines, N-alkylation leads to the formation of quaternary ammonium (B1175870) salts, a reaction known as the Menshutkin reaction. A green synthesis of morpholines via selective monoalkylation of primary amines using ethylene (B1197577) sulfate (B86663) has also been reported, highlighting the diverse methods available for N-functionalization.

N-Acylation: The acylation of the morpholine nitrogen introduces an acyl group, forming an amide linkage. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. The acylation of amines is a common strategy used for the protection of amine functional groups. For tertiary amides, acylation can occur at the oxygen atom, leading to the formation of 1-acyloxyiminium salts.

Advanced Structural Elucidation and Conformational Analysis in N,n Dimethylmorpholine 3 Carboxamide Research

Spectroscopic Techniques for Elucidating Absolute and Relative Stereochemistry

Spectroscopy is the primary tool for probing the molecular structure of N,N-dimethylmorpholine-3-carboxamide in solution. Different methods provide complementary pieces of the structural puzzle, from basic connectivity to the precise spatial orientation of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the constitution and relative stereochemistry of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR techniques are required for a complete and unambiguous assignment. omicsonline.org

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity pathway through the morpholine (B109124) ring, for instance, connecting the proton at C3 to the protons at C2.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful method for assigning the carbon resonances based on the already-assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the N-methyl protons to the carboxamide carbonyl carbon (C=O) and the morpholine ring carbon C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY is vital for determining the relative stereochemistry. For example, observing a NOE between the proton at C3 and a proton at C5 would suggest their cis relationship on the morpholine ring.

The magnitude of the coupling constants (J-values) in the ¹H NMR spectrum also provides stereochemical information, as the dihedral angle between adjacent protons influences the J-value, which is particularly useful for defining substituent orientations in the chair-like morpholine ring. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | N-CH₃ (amide) | 36.5 | 2.95 (s, 3H) | - | C=O, C3 |

| 2 | N-CH₃ (amide) | 37.8 | 3.10 (s, 3H) | - | C=O, C3 |

| 3 | C=O | 170.2 | - | - | - |

| 4 | C3 (ring) | 58.9 | 3.80 (dd, 1H) | H-2ax, H-2eq | C2, C5, C=O |

| 5 | C2 (ring) | 68.1 | 3.95 (m, 1H), 3.65 (m, 1H) | H-3, H-2ax/eq | C3, C6 |

| 6 | C6 (ring) | 66.5 | 4.10 (m, 1H), 3.75 (m, 1H) | H-5ax, H-5eq | C2, C5 |

| 7 | C5 (ring) | 49.5 | 3.20 (m, 1H), 2.80 (m, 1H) | H-6ax, H-6eq | C3, C6 |

| 8 | N4 (ring) | - | - | - | - |

| 9 | O (ring) | - | - | - | - |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and correlations would be determined experimentally.

While NMR can define relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. mertenlab.de

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, known as a Cotton effect, is highly sensitive to the molecule's absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions. VCD provides a rich fingerprint of the molecule's 3D structure.

For this compound, the experimental ECD and VCD spectra would be compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R- or S-configuration at C3). A match between the experimental and computed spectrum allows for the unambiguous assignment of the absolute configuration.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₇H₁₄N₂O₂), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, thereby verifying its molecular formula. nih.govuni.lu

Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight (Nominal) | 158 g/mol |

| Calculated Exact Mass [M] | 158.10553 Da |

| Calculated Mass [M+H]⁺ | 159.11281 Da |

| Calculated Mass [M+Na]⁺ | 181.09475 Da |

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique can unambiguously determine its three-dimensional structure, including absolute configuration, bond lengths, bond angles, and torsional angles. mdpi.com

Studies on related morpholine derivatives consistently show that the morpholine ring adopts a stable chair conformation in the solid state. nih.gov It is therefore highly probable that the morpholine ring of this compound also exists in a chair conformation. The X-ray structure would reveal the precise orientation of the N,N-dimethylcarboxamide group at the C3 position—whether it is in an axial or equatorial position—and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds. researchgate.netnih.gov

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 501.2 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.045 |

| Morpholine Ring Conformation | Chair |

| C3-Substituent Orientation | Equatorial (predicted most stable) |

Note: This table contains hypothetical data for a plausible crystal structure.

Conformational Analysis and Dynamic Behavior

While X-ray crystallography reveals the static structure in a crystal, molecules in solution are often dynamic, existing as an equilibrium of different conformations.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for studying the conformational landscape of this compound. nih.govresearchgate.net DFT calculations can be used to:

Identify Stable Conformers: Systematically explore different possible shapes of the molecule, such as chair, boat, and twist-boat conformations of the morpholine ring, as well as rotation around the C3-C(O) and C(O)-N bonds.

Calculate Relative Energies: Determine the relative stability of each identified conformer. For morpholine rings, the chair conformation is generally the most stable. DFT would quantify the energy difference between the chair conformer with an equatorial substituent versus an axial one.

Predict Spectroscopic Properties: As mentioned earlier, DFT calculations are crucial for predicting NMR chemical shifts, coupling constants, and chiroptical spectra (ECD/VCD) for each conformer. Comparing these theoretical predictions with experimental data helps to confirm the dominant conformation in solution.

These computational studies provide a detailed picture of the molecule's dynamic behavior and the relative populations of different conformers at equilibrium.

Table 4: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer Description (Morpholine Ring) | C3-Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair | Equatorial | 0.00 | 98.5 |

| Chair | Axial | 2.5 | 1.4 |

| Twist-Boat | - | 5.5 | <0.1 |

| Boat | - | 6.8 | <0.1 |

Note: This table illustrates a plausible energy landscape where the chair conformation with an equatorial substituent is overwhelmingly favored.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules in solution at an atomic level. k-state.eduyoutube.com For this compound, MD simulations can provide critical insights into its conformational landscape, solvation structure, and intermolecular interactions, which are fundamental to understanding its chemical behavior in a liquid environment. Such studies typically involve simulating the molecule's movements over time in a box of explicit solvent molecules, governed by a chosen force field. k-state.edu

The primary objectives of conducting MD simulations on this compound in various solvents would be to:

Characterize the stable conformers of the molecule in solution.

Investigate the influence of the solvent on the conformational equilibrium.

Analyze the specific interactions, such as hydrogen bonds, between the solute and solvent molecules. academie-sciences.frnih.gov

Determine the structure of the solvation shell around the molecule.

Hypothetical Research Findings:

A hypothetical MD simulation study of this compound was conducted in a polar protic solvent (water) and a polar aprotic solvent (dimethyl sulfoxide, DMSO) to understand its dynamic behavior. The simulations were run for a duration of 100 nanoseconds to ensure adequate sampling of the conformational space. mdpi.com

Conformational Flexibility:

Solvent Effects on Conformation:

The nature of the solvent is expected to influence the conformational preferences of this compound. In water, the molecule would likely adopt conformations that maximize hydrogen bonding between the solvent and the carbonyl oxygen and the morpholine nitrogen. In a polar aprotic solvent like DMSO, different conformational preferences may emerge due to the altered nature of the solute-solvent interactions. scienceopen.com

Solvation Shell Analysis:

The arrangement of solvent molecules around this compound can be quantified using radial distribution functions (RDFs), g(r), which describe the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.frresearchgate.net

From the RDFs, coordination numbers can be calculated to quantify the number of solvent molecules in the first solvation shell. For instance, in an aqueous solution, the carbonyl oxygen of the carboxamide group would be expected to form strong hydrogen bonds with water molecules. nih.gov

Interactive Data Tables:

The following tables present hypothetical data from such a molecular dynamics simulation study.

Table 1: Key Dihedral Angle Distributions for this compound in Different Solvents

This table shows the most probable dihedral angles defining the orientation of the carboxamide group relative to the morpholine ring.

| Dihedral Angle (τ) | Solvent | Most Probable Value (degrees) |

| O=C-C3-N4 | Water | 165° |

| O=C-C3-N4 | DMSO | 175° |

| C-N(CH₃)₂ | Water | 10° |

| C-N(CH₃)₂ | DMSO | 5° |

Table 2: Radial Distribution Function (RDF) Peak Positions and Coordination Numbers

This table details the primary interactions between this compound and solvent molecules. The RDF peak position indicates the most probable distance for an interaction, and the coordination number represents the average number of solvent molecules in the first solvation shell of the specified solute atom.

| Solute Atom | Solvent Atom | RDF Peak Position (Å) | Coordination Number |

| Carbonyl Oxygen (O) | Water (H) | 1.9 | 2.1 |

| Morpholine Nitrogen (N) | Water (H) | 2.0 | 1.5 |

| Carbonyl Oxygen (O) | DMSO (S) | 3.2 | 3.5 |

| Morpholine Nitrogen (N) | DMSO (S) | 3.5 | 2.8 |

These simulated findings would provide a detailed picture of the molecular behavior of this compound in solution, highlighting the intricate interplay between its conformational dynamics and the surrounding solvent environment. Such data is invaluable for predicting the molecule's behavior in more complex systems.

Theoretical and Computational Chemistry Investigations of N,n Dimethylmorpholine 3 Carboxamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of N,N-dimethylmorpholine-3-carboxamide.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. numberanalytics.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) ring's nitrogen and oxygen atoms, as well as the amide nitrogen, due to the presence of lone pair electrons. The LUMO, conversely, is likely centered around the carbonyl group of the carboxamide function, which acts as an electron-accepting site. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in an electrophilic attack, the HOMO would be the primary site of interaction, while in a nucleophilic attack, the LUMO would be the target. youtube.com The specific energies and spatial distributions of these orbitals can be precisely calculated using computational methods, providing quantitative predictions of reactivity. rsc.org

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.8 | N (amide), O (morpholine) |

| LUMO | -0.5 | C=O (carboxamide) |

| HOMO-LUMO Gap | 6.3 | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored areas denote positive potential, signifying electron-deficient regions prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

In the case of this compound, the MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen of the carboxamide group, highlighting its role as a primary site for electrophilic interaction, such as hydrogen bonding. nih.gov The hydrogen atoms on the methyl groups attached to the amide nitrogen and the aliphatic protons on the morpholine ring would exhibit regions of positive potential (blue), making them susceptible to interaction with nucleophiles. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.netresearchgate.net

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods have become increasingly accurate in predicting the spectroscopic properties of molecules, aiding in their structural elucidation and characterization. mdpi.comnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through in silico methods, often employing DFT, has become a standard practice. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov For this compound, these calculations would help in assigning the specific chemical shifts to each proton and carbon atom in its complex structure, which can be challenging to determine solely from experimental data due to signal overlap.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxamide) | 170.5 |

| CH (morpholine, C3) | 58.2 |

| CH₂ (morpholine, adjacent to O) | 68.9 |

| CH₂ (morpholine, adjacent to N) | 48.1 |

| N-CH₃ (dimethylamide) | 37.4 |

| N-CH₃ (dimethylamide) | 35.9 |

Vibrational Frequencies: Computational vibrational spectroscopy allows for the prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to the normal modes of the molecule. arxiv.orgnih.govresearchgate.net These calculations are invaluable for identifying characteristic functional group vibrations. For this compound, key predicted vibrational frequencies would include the C=O stretch of the amide, the C-N stretches of the amide and morpholine ring, and the C-O-C stretch of the morpholine ether linkage. researchgate.netnih.gov Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide insights into conformational isomers.

Mechanistic Computational Studies of Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways. rsc.orgresearchgate.net

The formation of the amide bond in this compound from a suitable carboxylic acid or ester precursor is a critical synthetic step. Computational studies can model this amidation reaction to identify the transition state—the highest energy point along the reaction coordinate. researchgate.netlibretexts.orgwikipedia.org By characterizing the geometry and energy of the transition state, chemists can understand the factors that influence the reaction rate and selectivity. digitellinc.commdpi.com For example, DFT calculations can elucidate the role of catalysts or activating agents in lowering the activation energy barrier for the formation of the tetrahedral intermediate, which is a key step in the amidation process. chemrxiv.orgnih.gov

The synthesis of the morpholine ring itself can proceed through various routes. researchgate.netresearchgate.netnih.gov Computational modeling can be employed to explore different potential synthetic pathways for forming the substituted morpholine ring of this compound. nih.govacs.org This involves calculating the energy profiles of each step in the proposed mechanisms, including the identification of intermediates and transition states. Such studies can help in determining the most energetically favorable pathway, explaining observed product distributions, and guiding the optimization of reaction conditions to improve yield and selectivity. frontiersin.org For instance, computational analysis can shed light on the stereochemical outcome of the ring-closure reaction, which is crucial for controlling the conformation of the final product. acs.org

Applications of N,n Dimethylmorpholine 3 Carboxamide in Organic Synthesis and Catalysis

N,N-Dimethylmorpholine-3-carboxamide as a Reagent or Intermediate in Complex Molecule Synthesis

The utility of this compound as a building block stems from the reactivity of its constituent parts: the morpholine (B109124) ring, the chiral center, and the tertiary amide. These features allow it to serve as both a modifiable scaffold and a precursor for more elaborate chemical structures.

While this compound is not itself a primary coupling reagent, the synthesis of its core amide bond is a fundamental transformation that relies on standard coupling methodologies. The formation of the amide linkage between the parent carboxylic acid (morpholine-3-carboxylic acid) and a secondary amine (dimethylamine) is typically achieved using common activating agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) are frequently employed to facilitate the coupling of carboxylic acids with amines to form carboxamides. lookchem.comresearchgate.net This process is central to the synthesis of a wide array of quinoline-3-carboxamide (B1254982) derivatives and is applicable to the synthesis of morpholine-based amides as well. lookchem.com The stability of the resulting N,N-dimethylamide group makes it a robust component in subsequent synthetic transformations.

The morpholine carboxamide structure serves as a valuable intermediate for synthesizing more complex molecules, particularly ketones. Research has shown that morpholine amides can react cleanly with organocerium reagents to produce ketones in good yields. acs.orgnih.gov These organometallic compounds, prepared from cerium(III) chloride and organolithium or organomagnesium reagents, add efficiently to the amide even when faced with significant steric hindrance. acs.orgnih.gov This transformation converts the stable amide functional group into a reactive ketone, which can then participate in a wide range of further carbon-carbon bond-forming reactions.

Furthermore, the parent structure, morpholine-3-carboxylic acid, is recognized as a versatile building block for creating pharmaceuticals, agrochemicals, and polymers. chemimpex.com Its utility as a reagent in organic synthesis underscores the potential of its derivatives, like this compound, to act as precursors for diverse and complex molecular targets. chemimpex.com

Chiral Ligand Design and Application in Asymmetric Catalysis

The rigid, chiral scaffold of the morpholine-3-carboxamide (B110646) core makes it an attractive platform for the design of ligands used in asymmetric catalysis. In this field, a chiral ligand coordinates to a metal center, creating a chiral environment that directs a catalytic reaction to preferentially form one enantiomer of the product over its mirror image. youtube.com The morpholine moiety is a well-regarded component in the design of such ligands, often contributing to improved pharmacokinetic profiles in bioactive molecules and providing a structurally defined backbone for catalytic applications. nih.govnih.gov

A significant application of morpholine-derived scaffolds is in the design of chiral ligands for stereocontrolled hydroamination reactions. Specifically, chiral tridentate P,N,N-ligands incorporating a morpholine unit have been successfully used in manganese-catalyzed asymmetric formal hydroamination of allylic alcohols. acs.orgacs.org In these reactions, the ligand, in conjunction with the manganese catalyst, enables a cascade process that results in the formation of chiral γ-amino alcohols with high enantioselectivity. acs.org The reaction proceeds effectively with various cyclic secondary amines, including morpholine itself, thiomorpholine, and piperidine (B6355638) derivatives, demonstrating the versatility of the catalytic system. acs.orgacs.org The use of these earth-abundant metal catalysts is of growing importance in sustainable chemistry. acs.org

The following table details the performance of a manganese catalyst with a chiral morpholine-containing P,N,N-ligand in the asymmetric hydroamination of various allylic alcohols.

Table 1: Manganese-Catalyzed Asymmetric Formal Hydroamination of Allylic Alcohols Using a Morpholine-Containing Chiral Ligand Reaction conditions involved a manganese catalyst prepared from Mn(CO)₅Br and a chiral P,N,N-ligand, with the reaction between an allylic alcohol and an amine.

| Entry | Allylic Alcohol Substrate | Amine | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Phenylprop-2-en-1-ol | Morpholine | 99 | 84 |

| 2 | 1-(2-Naphthyl)prop-2-en-1-ol | Morpholine | 99 | 92 |

| 3 | 1-(p-Tolyl)prop-2-en-1-ol | Morpholine | 99 | 85 |

| 4 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | Morpholine | 99 | 86 |

| 5 | 1-Phenylprop-2-en-1-ol | syn-2,6-Dimethyl morpholine | 93 | 80 |

| 6 | 1-Phenylprop-2-en-1-ol | Thiomorpholine | 95 | 88 |

| 7 | 1-Phenylprop-2-en-1-ol | Piperidine | 99 | 85 |

Data sourced from research on manganese-catalyzed asymmetric hydroamination. acs.orgacs.org

Beyond hydroamination, ligands derived from the morpholine scaffold are effective in other important enantioselective transformations. A notable example is the asymmetric hydrogenation of unsaturated morpholines. rsc.org Using a rhodium catalyst bearing a bisphosphine ligand with a large bite angle, various 2-substituted chiral morpholines have been synthesized with quantitative yields and excellent enantioselectivities (up to 99% ee). rsc.org

The broader principle involves creating chiral ligands where the morpholine ring provides a defined stereochemical environment. Ligands combining the axial chirality of binaphthyl scaffolds with the coordinating properties of amino acids have been developed for palladium-catalyzed asymmetric C-H activation, demonstrating the modular nature of modern ligand design. nih.gov While not directly employing the this compound structure, these examples highlight the potential for its chiral core to be incorporated into sophisticated ligands for a wide array of enantioselective C-C and C-N bond-forming reactions.

Role in Organocatalysis and Supramolecular Assembly

While the primary applications of the morpholine-3-carboxamide scaffold are in metal-catalyzed reactions, its structural features also suggest potential roles in organocatalysis and supramolecular chemistry.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. acs.org Morpholine derivatives have been explored as organocatalysts, for instance, in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org In this context, the morpholine nitrogen acts as a nucleophile to form a reactive enamine intermediate with the aldehyde. However, it has been noted that morpholine-derived enamines can exhibit lower reactivity compared to those derived from pyrrolidine, due to electronic effects from the ring oxygen and the specific geometry of the nitrogen atom. frontiersin.org In a different application, binary organocatalytic systems have been used for the ring-opening polymerization of morpholine-2,5-diones, leading to the formation of functional poly(ester amide)s. acs.org

The field of supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, to form large, ordered assemblies. nih.gov The this compound molecule contains hydrogen bond acceptors (the amide and ether oxygens) and a defined three-dimensional shape, which are key features for participating in self-assembly processes. It is plausible that this compound or its derivatives could act as building blocks for constructing complex supramolecular architectures, although specific examples are not yet prominent in the literature. nih.gov

Biological Research Applications: Molecular and Cellular Investigations of N,n Dimethylmorpholine 3 Carboxamide and Its Analogues

In Vitro Molecular Target Identification and Binding Affinity Studies

Identifying the molecular targets of a compound and quantifying its binding affinity are foundational steps in pharmacological research. These studies reveal the specific proteins, enzymes, or receptors with which a compound interacts, providing a mechanistic basis for its biological activity.

Receptor binding assays are essential for determining the potency and selectivity of compounds. For analogues of N,N-dimethylmorpholine-3-carboxamide, these studies have been pivotal in characterizing their interactions with specific receptor subtypes. For instance, research into novel pyrazine (B50134) and quinoline-carboxamide derivatives identified them as potent and selective antagonists for the P2X7 receptor (P2X7R), which is overexpressed in various cancers. nih.gov In these studies, the inhibitory potency (IC50) was determined using a Ca2+ mobilization assay in human P2X7R-transfected MCF-7 cells. The selectivity was confirmed by testing the compounds against other related receptors like P2X4R and P2Y2R, where they showed no significant activity. nih.gov

Similarly, a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a core structural motif with morpholine (B109124) derivatives, were evaluated for their binding to opioid receptors. nih.gov These assays led to the identification of highly selective mu opioid receptor antagonists, demonstrating the power of selectivity profiling in drug discovery. nih.gov

Table 1: Inhibitory Potency of Carboxamide Analogues against Human P2X7 Receptor (h-P2X7R)

| Compound | Substituent Group | IC50 (µM) | Reference |

|---|---|---|---|

| 1e | -OCF3 | 0.457 | nih.gov |

| 1d | -CF3 | 0.682 | nih.gov |

| 1h | -I | 0.685 | nih.gov |

| 2f | -CF3 | 0.566 | nih.gov |

| 2e | -OCF3 | 0.624 | nih.gov |

| 2g | -CH3 | 0.813 | nih.gov |

| 3e | -CF3 | 0.890 | nih.gov |

This table is generated from data presented in a study on carboxamide and quinoline (B57606) derivatives as P2X7R antagonists. nih.gov

Many carboxamide-containing compounds exert their biological effects by inhibiting enzymes crucial to disease pathways.

RNA Polymerase Inhibition: The inhibition of RNA polymerases is a key therapeutic strategy, particularly in oncology and virology. The nucleotide analogue Remdesivir, for example, inhibits the Ebola virus RNA-dependent RNA polymerase (RdRp). mdpi.com Its triphosphate form competes with ATP for incorporation into the growing RNA chain. mdpi.com The mechanism involves delayed chain termination, where the inhibitor at position i does not stop synthesis immediately but causes termination downstream, primarily at position i+5. mdpi.com In another context, small molecules like CX-5461 inhibit RNA Polymerase I (Pol I), leading to nucleolar stress and the activation of p53-mediated apoptosis in cancer cells. nih.gov This selective induction of cell death in malignant cells highlights the therapeutic potential of targeting ribosomal RNA synthesis. nih.gov Furthermore, specific inhibition of RNA Polymerase III has been shown to augment the anti-cancer properties of cytokines like TNFα by enhancing apoptosis and blocking the epithelial-to-mesenchymal transition (EMT). nih.govmdpi.com

11β-HSD1 Inhibition: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for type 2 diabetes and metabolic syndrome. nih.govmdpi.com Numerous carboxamide derivatives have been developed as potent 11β-HSD1 inhibitors. nih.govnih.govresearchgate.net For example, adamantyl amide derivatives have been shown to inhibit 11β-HSD1 both in vitro and in vivo. researchgate.net The inhibitory effects of various compounds, including tetracyclic triterpenoids and pyrimidine (B1678525) carboxamides, have been quantified, revealing IC50 values in the nanomolar to low micromolar range. nih.govmdpi.com

Table 2: Inhibition of 11β-HSD1 by Various Compounds

| Compound Class | Specific Compound | Target | IC50 | Reference |

|---|---|---|---|---|

| Pyrimidine Carboxamide | Compound C | Mouse 11β-HSD1 | 0.07 µM | nih.gov |

| Tetracyclic Triterpenoid | Compound 4 | Human 11β-HSD1 | 2.815 nM | mdpi.com |

| Tetracyclic Triterpenoid | Compound 1 | Human 11β-HSD1 | 34.86 nM | mdpi.com |

This table presents data on the inhibitory concentration (IC50) of different chemical classes against 11β-HSD1. nih.govmdpi.com

Investigations into Cellular Pathway Modulation (e.g., Cell Signaling, Apoptosis, Cell Proliferation)

Beyond direct molecular interactions, research investigates how these compounds modulate complex cellular pathways. Carboxamide derivatives have been shown to influence cell signaling, apoptosis, and proliferation in various cancer cell lines.

Studies on quinolone-3-carboxamide derivatives found they could trigger apoptosis in HepG2 cancer cells by inhibiting VEGFR-2. nih.gov Analysis showed a significant increase in the percentage of cells in both early and late apoptosis. nih.gov This was accompanied by an upregulation of pro-apoptotic proteins like Bax and Caspase-7. nih.gov Similarly, P2X7R antagonists from the quinoline-carboxamide series were found to induce apoptotic cell death, as demonstrated by flow cytometry and fluorescence microscopy showing nuclear condensation and cell shrinkage. nih.gov

The inhibition of RNA Polymerase I by CX-5461 was shown to induce rapid p53-dependent apoptosis in lymphoma cells, an effect that was diminished when the pro-survival protein BCL-2 was overexpressed. nih.gov Furthermore, the combined treatment of colorectal cancer cells with an RNA Polymerase III inhibitor and TNFα enhances apoptosis and reduces the levels of proliferation markers like cyclin D1. nih.govmdpi.com Some imidazole-carboxamide derivatives have also been shown to inhibit DNA, RNA, and protein synthesis, thereby reducing cellular proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

SAR studies are critical for optimizing the potency and selectivity of lead compounds. These investigations systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.

SAR studies on carboxamide derivatives have revealed clear patterns. For P2X7R antagonists, the introduction of electron-withdrawing groups like -OCF3 and -CF3 on the phenyl ring of carboxamide analogues significantly enhanced their inhibitory potency. nih.gov For example, a carboxamide analogue (1e) with an electron-withdrawing -OCF3 group showed a tenfold enhancement in potency compared to the reference compound. nih.gov In another series of quinoxaline-2-carboxamides, researchers investigated how substituents ranging from hydrophilic to lipophilic influenced antimycobacterial activity. nih.gov Studies on coumarin-3-carboxamide derivatives found that 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were the most potent against certain cancer cell lines. researchgate.net The lipophilicity of substituents has also been shown to be a critical factor, often correlating with inhibitory activity against targets like photosynthetic electron transport. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) is a crucial determinant of a molecule's ability to bind to its biological target. The precise fit between a ligand and a receptor or enzyme active site is often stereospecific, meaning that one stereoisomer will be significantly more active than another.

In the development of 11β-HSD1 inhibitors, the specific stereochemistry of the morpholine ring is critical. For instance, a potent pyrimidine-based inhibitor is specifically defined by the (2S,6R)-2,6-dimethylmorpholin-4-yl configuration, indicating that other stereoisomers would likely have different or diminished activity. nih.gov The importance of stereochemistry is also highlighted in studies of P2X7R antagonists, where the spatial arrangement of substituents on the carboxamide scaffold dictates the affinity and efficacy of the compound. nih.gov This underscores that molecular recognition is a highly specific process where the three-dimensional structure of both the compound and the target must be complementary for optimal interaction.

In Vitro Cellular Uptake and Intracellular Distribution Studies (excluding whole organism biodistribution)

Comprehensive searches of scientific literature and databases did not yield specific research findings on the in vitro cellular uptake and intracellular distribution of this compound. While the morpholine moiety is frequently incorporated into novel drug candidates to enhance properties such as solubility and membrane permeability, detailed experimental data quantifying the cellular accumulation and subcellular localization of this particular compound are not publicly available.

General studies on structure-permeability relationships of various small molecules, including those containing morpholine rings, suggest that factors such as lipophilicity, hydrogen bonding capacity, and molecular size are critical determinants of how a compound traverses the cell membrane. However, without specific experimental validation for this compound, any discussion of its cellular uptake would be purely speculative and fall outside the scope of this fact-based article.

Similarly, there is no available information from studies utilizing techniques such as fluorescence microscopy with labeled analogues or subcellular fractionation followed by quantitative analysis to determine the intracellular fate of this compound. Therefore, it is not possible to provide data on whether the compound accumulates in specific organelles like mitochondria, lysosomes, or the nucleus, or if it remains diffuse within the cytoplasm.

Due to the absence of research in this specific area, no data tables on the cellular uptake kinetics or intracellular distribution patterns for this compound can be provided.

Analogues and Derivatives of N,n Dimethylmorpholine 3 Carboxamide: Design, Synthesis, and Academic Relevance

Rational Design Principles for Novel Morpholine-Carboxamide Analogues

The rational design of novel morpholine-carboxamide analogues is often guided by the role of the morpholine (B109124) moiety as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com The morpholine ring's low pKa, good solubility, and ability to enhance blood-brain barrier permeability make it a desirable component in the design of central nervous system (CNS)-active compounds. acs.org

A key principle in the design of new analogues is the strategic introduction of substituents to modulate pharmacokinetic and pharmacodynamic properties. For instance, the substitution pattern on the morpholine ring can introduce conformational constraints, which can be a valuable tool in drug development. acs.org The design of libraries of morpholine derivatives often employs proprietary modeling software to ensure diversity and explore novel chemical space. nih.gov

In specific applications, morpholine-3-carboxamide (B110646) derivatives have been designed as ligands for challenging biological targets. For example, rational design has been used to generate small molecule ligands of the Von Hippel Lindau (VHL) E3 ubiquitin ligase, a critical target in cancer and other diseases. nih.gov Another area of application is the development of antagonists for prokineticin receptors, where morpholine carboxamide compounds have been specifically designed and patented.

The academic relevance of these designed analogues is significant, with research focusing on their potential as antidepressants, aids for smoking cessation, and as inhibitors of various enzymes and receptors. researchgate.net The synthesis of diverse libraries of morpholine-containing scaffolds is a strategy to systematically explore chemical space and identify novel biological probes. researchgate.net

Convergent and Divergent Synthetic Routes to Structurally Diverse Derivatives

The synthesis of structurally diverse derivatives of N,N-dimethylmorpholine-3-carboxamide can be achieved through various convergent and divergent synthetic strategies. These approaches allow for the modular assembly of the morpholine core and the introduction of diverse functional groups.

Convergent Synthesis: In a convergent approach, the morpholine ring and the side chain are synthesized separately and then coupled. A plausible convergent route to this compound would involve the synthesis of morpholine-3-carboxylic acid as a key intermediate, followed by an amidation reaction with dimethylamine (B145610). The synthesis of substituted morpholine-3-carboxylic acids can be achieved from O-protected α-hydroxy amino acids like serine or threonine. researchgate.net The subsequent amidation can be carried out using various modern coupling reagents or through direct amidation methods. rsc.orgnih.gov

Divergent Synthesis: A divergent strategy would start from a common morpholine intermediate, which is then elaborated into a variety of derivatives. For instance, a common intermediate such as a protected morpholine-3-carboxylic acid could be used to generate a library of amides by reacting it with different amines.

Several stereoselective methods for the synthesis of substituted morpholines that can be adapted for the synthesis of this compound and its analogues have been reported:

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An enantioselective synthesis of 3-substituted morpholines can be achieved from aminoalkyne substrates through a one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org

Palladium-Catalyzed Carboamination: cis-3,5-disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols via a Pd-catalyzed carboamination reaction. nih.gov

Rhodium-Catalyzed Intramolecular Cyclization: Functionalized morpholines can be obtained with high diastereoselectivity and enantioselectivity through the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org

Copper-Catalyzed Three-Component Reaction: Highly substituted morpholines can be synthesized via a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates. bohrium.com

These synthetic routes provide access to a wide range of structurally diverse morpholine-3-carboxamide derivatives for further investigation.

Table 1: Selected Synthetic Strategies for Substituted Morpholines

| Synthetic Strategy | Key Features | Relevant Precursors | Reference(s) |

|---|---|---|---|

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Enantioselective synthesis of 3-substituted morpholines. | Aminoalkyne substrates | organic-chemistry.org |

| Palladium-Catalyzed Carboamination | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines. | Enantiopure N-Boc amino alcohols, O-allyl ethanolamines | nih.gov |

| Rhodium-Catalyzed Intramolecular Cyclization | Atom-economic pathway to highly substituted morpholines. | Nitrogen-tethered allenols | rsc.org |

| Copper-Catalyzed Three-Component Reaction | Access to highly substituted morpholines from simple inputs. | Amino alcohols, aldehydes, diazomalonates | bohrium.com |

| Diversity-Oriented Synthesis from Amino Acids | Generation of constrained morpholine amino acids. | O-protected α-hydroxy amino acids (e.g., serine, threonine) | researchgate.net |

Chemoinformatic and Cheminformatic Approaches to Analogue Discovery

Chemoinformatics and cheminformatics play a crucial role in the discovery and design of novel analogues of this compound by enabling the efficient analysis and exploration of chemical space. These computational tools assist in the design of compound libraries with desired properties and in the prediction of their biological activities.

One of the key applications of chemoinformatics is in the design and analysis of diversity-oriented synthesis (DOS) libraries. researchgate.net By analyzing the molecular diversity of a library of morpholine-containing scaffolds, researchers can identify novel and unexplored regions of chemical space. researchgate.netresearchgate.net This allows for the rational design of libraries that are rich in structural diversity and complexity, increasing the probability of identifying new bioactive compounds. researchgate.net

Molecular docking is another powerful computational technique used to predict the binding affinity and interaction of novel compounds with their biological targets. nih.govnih.gov For instance, in the development of morpholine-acetamide derivatives as potential anti-tumor agents, molecular docking was used to analyze the binding patterns of the designed compounds with their target enzyme. nih.gov Similarly, for a series of N-substituted 1H-indole-2-carboxamides, molecular docking and induced-fit docking studies were conducted against key cancer-related targets to understand their mechanism of action. nih.gov

These computational approaches, when integrated with synthetic chemistry and biological assays, provide a robust framework for the discovery and optimization of novel morpholine-carboxamide analogues with potential therapeutic applications. nih.gov

Advanced Research Methodologies and Sustainable Approaches in N,n Dimethylmorpholine 3 Carboxamide Chemistry

High-Throughput Synthesis and Screening Techniques for Library Generation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for biological activity. mdpi.com This process involves testing thousands to tens of thousands of molecules to identify "hits" that interact with a specific biological target. thermofisher.com The foundation of a successful HTS campaign is the quality and diversity of the compound library.

For a molecule like N,N-dimethylmorpholine-3-carboxamide, which contains the morpholine (B109124) scaffold—a privileged structure in medicinal chemistry researchgate.net—the generation of focused libraries is a key strategy. These libraries consist of numerous analogs where different substituents are systematically varied around the core morpholine-3-carboxamide (B110646) structure. The goal is to create structurally diverse, drug-like molecules that increase the probability of finding a compound with desired biological activity. ku.edu These libraries are often designed to adhere to pharmacokinetic guidelines, such as Lipinski's Rule of Five, while excluding compounds with reactive or toxic functionalities. thermofisher.comku.edu Automated, two-dimensional chromatographic strategies, often coupled with mass spectrometry, can be used to generate and characterize these natural product libraries in a 96-well format, making them ready for HTS. nih.gov

Table 1: Comparison of Compound Library Types for High-Throughput Screening

| Library Type | Description | Application in Morpholine Carboxamide Research | Primary Goal |

|---|---|---|---|

| Diversity-Oriented Libraries | Collections of structurally varied compounds designed to cover a broad chemical space. stanford.edu | Screening for entirely new biological activities of morpholine-based compounds. | Hit Identification |

| Target-Focused Libraries | Compounds designed and synthesized based on the structure of a known biological target (e.g., a specific kinase or receptor). thermofisher.com | Developing potent and selective this compound analogs against a specific enzyme or protein. | Lead Optimization |

| Fragment Libraries | Collections of low molecular weight compounds (typically <300 Da) that follow the "Rule of Three." | Identifying small molecular fragments that bind weakly to a target, which can then be grown or combined to create a more potent lead. | Initial Hit Finding |

| Natural Product Libraries | Collections of compounds isolated from natural sources, such as marine organisms or plants, known for their biological relevance. nih.gov | Screening for novel morpholine-like structures or derivatives with unique biological properties. | Discovery of New Scaffolds |

Continuous Flow Chemistry and Microfluidic Reactor Applications

Continuous flow chemistry, often utilizing microfluidic reactors, represents a paradigm shift from traditional batch synthesis. researchgate.net In this approach, reagents are pumped through a network of narrow channels where they mix and react. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to significant advantages. nih.gov

The application of microfluidic reactors to the synthesis of this compound and its analogs offers enhanced safety, improved efficiency, and higher selectivity. researchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling reactions to be run at higher temperatures safely, thus accelerating reaction rates. researchgate.net This precise control can minimize the formation of byproducts, simplifying purification. researchgate.net For instance, photocatalytic methods for synthesizing substituted morpholines have been successfully adapted to continuous flow conditions, showcasing the technology's utility for this class of heterocycles. organic-chemistry.org Segmented flow techniques, where gas bubbles or an immiscible liquid separate the reaction mixture into discrete plugs, can further improve mixing efficiency and reduce dispersion, leading to products with narrower size distributions and higher purity. mit.edu

Table 2: Batch Synthesis vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis (Microreactors) |

|---|---|---|

| Process Type | Reagents are loaded into a vessel, reacted, and then the product is isolated. | Reagents are continuously pumped through a reactor. researchgate.net |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel). |

| Heat Transfer | Can be inefficient and lead to temperature gradients, especially at large scales. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.net |

| Safety | Handling large quantities of hazardous materials can be risky. Exothermic reactions can be difficult to control. | Only small volumes of reagents are reacting at any given time, minimizing risk. researchgate.net |

| Mixing | Can be slow and inefficient, leading to side reactions. | Rapid and efficient mixing due to small channel dimensions. nih.govmit.edu |

| Selectivity | Local concentration and temperature variations can reduce product selectivity. | Precise control over conditions often leads to higher selectivity and fewer byproducts. researchgate.net |

Green Chemistry Principles in Synthesis and Derivatization (e.g., Aqueous Micellar Conditions)

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.org The application of its 12 principles is crucial for developing sustainable synthetic routes to this compound.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Safer Solvents : Replacing hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or specialized green solvents like N-formylmorpholine. imist.maajgreenchem.com Recent methodologies focus on syntheses in aqueous media, sometimes using micellar conditions to solubilize organic reactants. rsc.org

Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste and allow for milder reaction conditions. For example, developing reusable, heterogeneous catalysts for the synthesis of heterocyclic compounds. rsc.org

Energy Efficiency : Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or mechanochemistry, which can accelerate reactions at ambient temperatures. nih.gov

The synthesis of the morpholine ring and its derivatization can be re-evaluated through this lens, aiming for pathways that are not only efficient but also environmentally benign. imist.ma

Table 3: The 12 Principles of Green Chemistry and Their Relevance

| Principle No. | Principle Name | Brief Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. acs.org |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Synthesize substances with little or no toxicity to human health and the environment. acs.org |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org |

| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separation agents). acs.org |

| 6 | Design for Energy Efficiency | Minimize energy requirements. Synthetic methods should be conducted at ambient temperature and pressure. nih.gov |

| 7 | Use of Renewable Feedstocks | Use renewable raw materials whenever technically and economically practicable. |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (use of blocking groups, protection/deprotection). |

| 9 | Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. rsc.org |

| 10 | Design for Degradation | Design chemical products so they break down into innocuous degradation products at the end of their function. acs.org |

| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. acs.org |

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. nih.govresearchgate.net By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the position of that atom in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov

In the study of this compound synthesis, isotopic labeling can be used to answer fundamental mechanistic questions. For example, in a cyclization reaction to form the morpholine ring from an acyclic precursor, labeling specific carbon or nitrogen atoms can confirm the bond-forming and bond-breaking steps. researchgate.net If a proposed mechanism involves a hydride shift, using a deuterium-labeled substrate can verify this step by locating the position of the deuterium (B1214612) in the final product. nih.gov This technique is invaluable for understanding complex rearrangements and for validating proposed reaction pathways, which is essential for optimizing reaction conditions and designing more efficient syntheses. nih.govnih.gov

Table 4: Common Isotopes in Mechanistic Studies

| Isotope | Natural Abundance (%) | Detection Method | Application in Studying this compound Synthesis |

|---|---|---|---|

| ²H (Deuterium) | 0.015% | NMR, Mass Spectrometry | Tracing hydrogen atom transfers, determining the origin of protons, and studying kinetic isotope effects. |

| ¹³C | 1.1% | ¹³C-NMR | Tracking the carbon backbone during ring formation and rearrangements. Elucidating the mechanism of cyclization. |

| ¹⁵N | 0.37% | ¹⁵N-NMR, Mass Spectrometry | Identifying the source of nitrogen atoms in the morpholine ring and the carboxamide group. |

| ¹⁸O | 0.20% | Mass Spectrometry, ¹⁷O-NMR | Following the oxygen atom from a precursor alcohol or ether into the final morpholine ring. |

Future Research Directions and Emerging Areas

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Furthermore, machine learning models, particularly graph neural networks, are adept at predicting molecular properties directly from a compound's structure. nih.gov These models can be trained to forecast a range of physicochemical and biological properties for derivatives of N,N-dimethylmorpholine-3-carboxamide, as outlined in the table below. This predictive capability allows for the efficient screening of virtual compounds, prioritizing the synthesis and testing of only the most promising candidates, thereby saving significant time and resources. nih.gov

Table 1: Potential AI/ML-Predicted Properties for this compound Derivatives

| Property Class | Specific Predicted Property | Potential Impact on Research |

| Physicochemical | Aqueous Solubility | Optimization for biological assays and formulation. |

| Lipophilicity (LogP) | Tuning for membrane permeability and target engagement. | |

| Melting Point | Information for material processing and stability. | |

| ADMET | Blood-Brain Barrier Permeability | Design of neuro-active agents. |